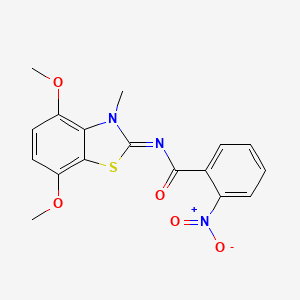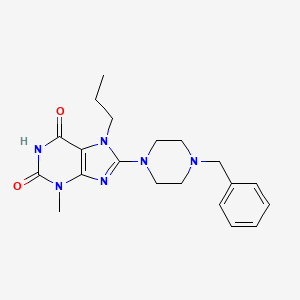
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione, also known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's mechanism of action is unique compared to other stimulants. It acts as a dopamine reuptake inhibitor and a partial agonist of the D1 dopamine receptor. This unique mechanism of action may explain 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's ability to enhance cognitive function without producing the adverse effects associated with other stimulants.
Biochemical and Physiological Effects:
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function in preclinical studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and cognitive function. Additionally, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's unique mechanism of action and potential therapeutic applications make it an attractive candidate for preclinical studies. However, the complex synthesis process and limited availability of the compound may pose challenges for researchers. Additionally, the lack of clinical data on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's safety and efficacy in humans limits its potential for therapeutic use.
Zukünftige Richtungen
Future research on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione should focus on its safety and efficacy in humans. Clinical trials are needed to determine the optimal dose and duration of treatment for various neurological disorders. Additionally, further studies are needed to investigate 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's potential for use in combination with other therapies, such as dopamine agonists or antidepressants. Finally, studies on the long-term effects of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione on cognitive function and neuroplasticity are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with 3-methyl-7-propylxanthine. The resulting product is then subjected to a series of purification steps to obtain pure 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione. The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function, making it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGLNJFMMNZYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)

![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)
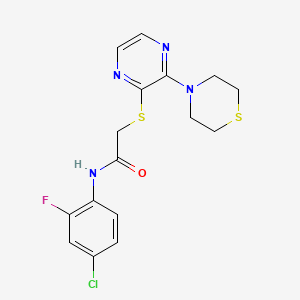
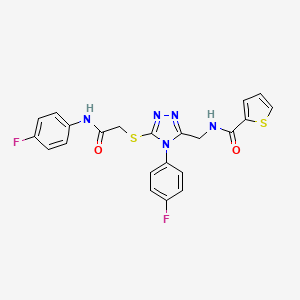

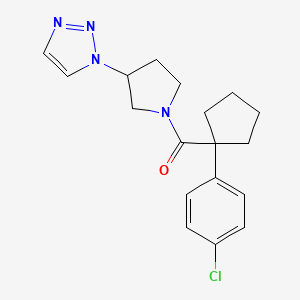
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)
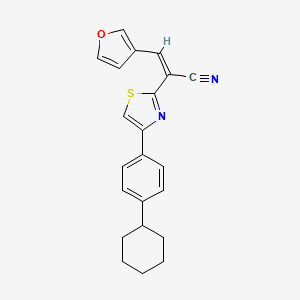
![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)
